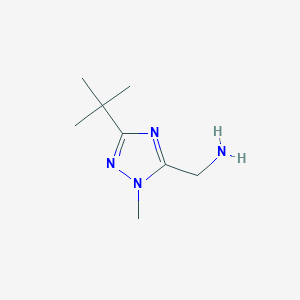
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a methanamine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the substituents may be oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethanamine
- (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propanamine
- (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butanamine
Comparison
- Structural Differences : The primary difference lies in the length of the alkyl chain attached to the triazole ring. This can affect the compound’s physical and chemical properties.
- Reactivity : The reactivity of these compounds can vary based on the alkyl chain length, influencing their behavior in chemical reactions.
- Applications : While they may have similar applications, the specific properties of each compound can make them more suitable for certain uses.
This detailed article provides a comprehensive overview of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)7-10-6(5-9)12(4)11-7/h5,9H2,1-4H3 |
InChI Key |
TXWWGUVHOHJEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


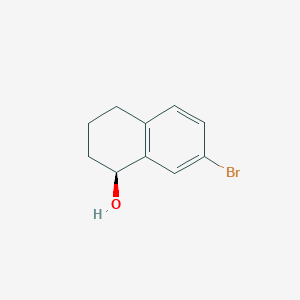
![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)
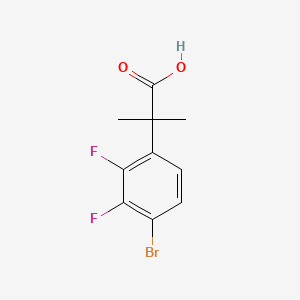
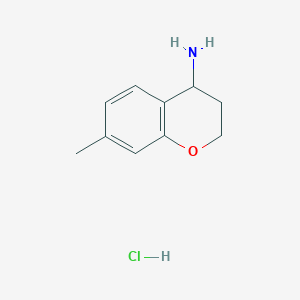
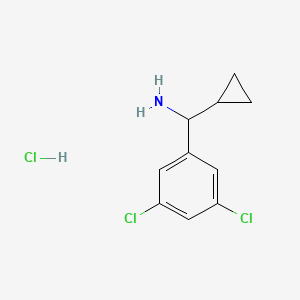
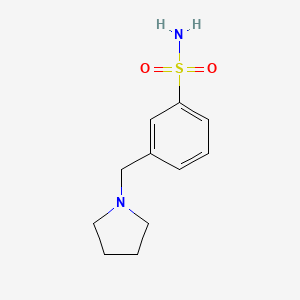
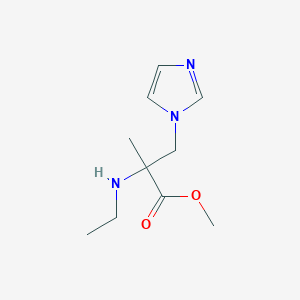

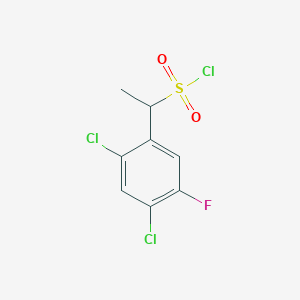
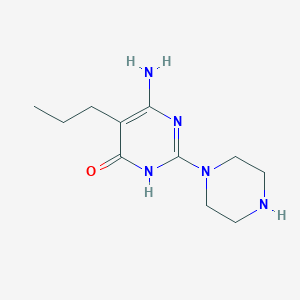
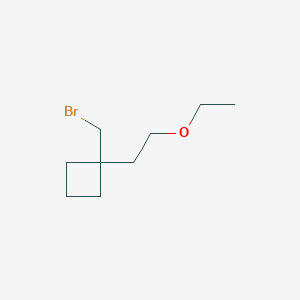
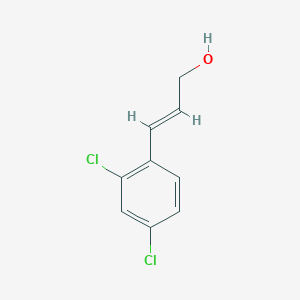
![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)
